molecular formula C5H7IN2 B2929882 5-Iodo-2,4-dimethyl-1H-imidazole CAS No. 631897-38-6

5-Iodo-2,4-dimethyl-1H-imidazole

Cat. No.: B2929882
CAS No.: 631897-38-6
M. Wt: 222.029
InChI Key: GMGMFDAYRXIPQV-UHFFFAOYSA-N
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Description

5-Iodo-2,4-dimethyl-1H-imidazole (CAS 631897-38-6) is a halogenated heterocyclic compound with the molecular formula C5H7IN2 and a molecular weight of 222.03 g/mol. This chemical serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry, particularly in the construction of more complex nitrogen-containing heterocycles . A significant application of this compound is in the development of radiopharmaceuticals for nuclear medicine imaging. It is utilized as a precursor in the synthesis of imidazonaphthyridine compounds that exhibit high affinity for Tau protein aggregates . This makes this compound a critical reagent for research aimed at the diagnosis of neurodegenerative diseases, including Alzheimer's disease, where Tau protein deposition is a hallmark pathology . The compound requires specific storage conditions to maintain stability; it should be stored in a cool place (2-8°C), protected from light, and under an inert atmosphere . It is classified with the signal word "Warning" and has hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,5-dimethyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGMFDAYRXIPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631897-38-6
Record name 5-iodo-2,4-dimethyl-1H-imidazole
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Physicochemical and Spectroscopic Profile of 5 Iodo 2,4 Dimethyl 1h Imidazole

Based on available data from chemical suppliers and databases, 5-Iodo-2,4-dimethyl-1H-imidazole is a solid compound. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C5H7IN2 chemicalbook.com
Molecular Weight 222.03 g/mol chemicalbook.com
CAS Number 631897-38-6 sigmaaldrich.comchemicalbook.com
Physical Form Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key GMGMFDAYRXIPQV-UHFFFAOYSA-N sigmaaldrich.com

This table is based on data from chemical supplier databases.

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
XlogP 1.5
[M+H]+ (m/z) 222.97268
[M+Na]+ (m/z) 244.95462
[M-H]- (m/z) 220.95812

This table contains predicted data and should be used as a reference. Experimental data is not currently available in the searched literature.

Reactivity and Transformational Chemistry of 5 Iodo 2,4 Dimethyl 1h Imidazole

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 5-Iodo-2,4-dimethyl-1H-imidazole, the iodo-substituent at the C5 position is the primary site for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions with high efficiency and functional group tolerance. organic-chemistry.org The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle. wikipedia.org

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forges a new carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org This reaction is renowned for its mild reaction conditions, commercial availability of a diverse range of boronic acids, and the non-toxic nature of its boron-containing byproducts. libretexts.org In the context of this compound, the Suzuki-Miyaura coupling provides a direct route to 5-aryl- or 5-vinyl-2,4-dimethyl-1H-imidazoles.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the iodoimidazole to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Detailed research findings have demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various substituted imidazoles. For instance, the coupling of iodoimidazoles with arylboronic acids has been employed in the synthesis of biologically active compounds. acs.orgacs.org

Below is a representative table illustrating the types of products that can be synthesized via Suzuki-Miyaura coupling of this compound with various organoboronic acids.

Organoboronic AcidProduct
Phenylboronic acid2,4-Dimethyl-5-phenyl-1H-imidazole
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2,4-dimethyl-1H-imidazole
3-Thienylboronic acid2,4-Dimethyl-5-(thiophen-3-yl)-1H-imidazole
Vinylboronic acid2,4-Dimethyl-5-vinyl-1H-imidazole

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin compound). While concerns over the toxicity of organotin reagents exist, the Stille reaction offers the advantage of being largely insensitive to the presence of moisture and air, and the organostannanes are often stable and easily prepared.

Similar to the Suzuki-Miyaura coupling, the mechanism of the Stille reaction proceeds through an oxidative addition, transmetalation, and reductive elimination sequence. In the case of this compound, this reaction allows for the introduction of a variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl substituents. Research has shown the utility of Stille coupling in the synthesis of complex heterocyclic structures. researchgate.net

A table representing potential products from the Stille coupling of this compound is shown below.

OrganostannaneProduct
Tributyl(phenyl)stannane2,4-Dimethyl-5-phenyl-1H-imidazole
Tributyl(vinyl)stannane2,4-Dimethyl-5-vinyl-1H-imidazole
Tributyl(ethynyl)stannane5-Ethynyl-2,4-dimethyl-1H-imidazole
Trimethyl(methyl)stannane2,4,5-Trimethyl-1H-imidazole

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgnih.gov This reaction is a powerful method for the synthesis of substituted alkenes. organic-chemistry.orgnih.gov The reaction of this compound with various alkenes under Heck conditions would lead to the formation of 5-alkenyl-2,4-dimethyl-1H-imidazoles.

The mechanism of the Heck reaction typically involves the oxidative addition of the iodoimidazole to a palladium(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base. nih.gov The Heck reaction has been utilized in the synthesis of complex molecules, including those with imidazole (B134444) moieties. researchgate.netorgsyn.org

The following table illustrates the types of products that can be obtained from the Heck coupling of this compound with different alkenes.

AlkeneProduct
Styrene2,4-Dimethyl-5-styryl-1H-imidazole
Ethyl acrylateEthyl 3-(2,4-dimethyl-1H-imidazol-5-yl)acrylate
1-Octene5-(Oct-1-en-2-yl)-2,4-dimethyl-1H-imidazole
Cyclohexene5-(Cyclohex-1-en-1-yl)-2,4-dimethyl-1H-imidazole

Palladium-catalyzed cross-coupling reactions utilizing triorganoindium reagents have emerged as a valuable synthetic methodology. nih.gov These reactions offer the advantage of transferring all three organic groups from the indium reagent, leading to high atom economy. The coupling of iodoimidazoles with triorganoindium reagents has been shown to proceed efficiently under palladium catalysis, providing access to a variety of substituted imidazoles. nih.gov This approach has been successfully employed in the synthesis of neurodazine (B1678221) and its analogs. nih.gov

The reaction of this compound with triorganoindium reagents would follow a similar catalytic cycle to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation with the indium reagent, and reductive elimination.

A table of potential products from the coupling of this compound with triorganoindium reagents is presented below.

Triorganoindium ReagentProduct
Triphenylindium2,4-Dimethyl-5-phenyl-1H-imidazole
Tri(p-tolyl)indium2,4-Dimethyl-5-(p-tolyl)-1H-imidazole
Tri(2-thienyl)indium2,4-Dimethyl-5-(thiophen-2-yl)-1H-imidazole
Tri(phenylethynyl)indium5-(Phenylethynyl)-2,4-dimethyl-1H-imidazole

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions represent an important class of transformations in organic synthesis, often providing complementary reactivity to palladium-catalyzed methods. acs.org These reactions are particularly useful for the formation of carbon-heteroatom bonds. In the context of this compound, copper-mediated couplings can be employed to introduce various functionalities. Research has demonstrated the utility of copper-mediated reactions in the synthesis of complex imidazoles and other nitrogen-containing heterocycles. dntb.gov.uaacs.org

An example of a copper-mediated reaction is the Ullmann condensation, which can be used to form carbon-nitrogen or carbon-oxygen bonds. While specific examples for this compound are less commonly reported than palladium-catalyzed reactions, the general principles of copper-mediated couplings suggest its potential for reactions with nucleophiles such as amines, alcohols, and thiols.

The following table provides a hypothetical representation of products from copper-mediated coupling reactions of this compound.

NucleophileProduct
AnilineN-(2,4-Dimethyl-1H-imidazol-5-yl)aniline
Phenol5-Phenoxy-2,4-dimethyl-1H-imidazole
Thiophenol2,4-Dimethyl-5-(phenylthio)-1H-imidazole
Pyrrolidine5-(Pyrrolidin-1-yl)-2,4-dimethyl-1H-imidazole

Substitution Reactions at the Iodine Position

The iodine atom at the C5 position of the imidazole ring is susceptible to a variety of substitution reactions, particularly those involving transition-metal catalysis. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in cross-coupling reactions. youtube.com This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at this position.

Palladium-catalyzed cross-coupling reactions are a common strategy for the functionalization of iodo-imidazoles. acs.org For instance, reactions like the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups by reacting the iodo-imidazole with organoboron compounds. Similarly, the Stille cross-coupling utilizes organotin reagents to achieve similar transformations. acs.orgresearchgate.net These reactions typically proceed via a catalytic cycle involving oxidative addition of the iodo-imidazole to a low-valent palladium complex, followed by transmetalation and reductive elimination to yield the coupled product. acs.org

Beyond palladium catalysis, other metals like copper are also effective. Iodine-copper exchange reactions can be used to generate a 5-cuprated imidazole intermediate. rsc.org This organocopper species is a potent nucleophile that can react with a wide array of electrophiles, enabling the introduction of various functional groups at the C5 position. rsc.org This method offers a regioselective route to functionalized imidazoles. rsc.org

The iodine atom can also be replaced through nucleophilic substitution reactions, although this is less common than metal-catalyzed pathways for aryl iodides. evitachem.com Reductive deiodination can also occur, removing the iodine atom and replacing it with hydrogen, for example, by using reagents like ethyl magnesium bromide. youtube.com

Table 1: Examples of Substitution Reactions at the Iodine Position of Iodo-imidazoles

Reaction TypeCatalyst/ReagentElectrophile/Coupling PartnerProduct Type
Iodine-Copper Exchange(PhMe₂CCH₂)₂CuLiVarious Electrophiles5-Functionalized Imidazoles rsc.org
Suzuki-Miyaura CouplingPalladium CatalystOrganoboron Reagent5-Aryl/Vinyl Imidazoles acs.org
Stille CouplingPalladium CatalystOrganotin Reagent5-Alkyl/Aryl/Vinyl Imidazoles researchgate.net
Reductive DeiodinationEthyl Magnesium BromideN/ADe-iodinated Imidazole youtube.com

Derivatization Reactions of the Imidazole Core

The imidazole core of this compound offers multiple sites for further derivatization, including the pyrrole-like nitrogen, the pyridine-like nitrogen, and the two methyl groups.

The N-H proton of the imidazole ring is acidic and can be readily removed by a base, forming an imidazolate anion. This anion is a strong nucleophile and can react with various electrophiles, leading to substitution at the N1 position.

N-Alkylation is a common derivatization achieved by reacting the imidazole with alkylating agents such as alkyl halides or sulfonates after deprotonation with a suitable base. youtube.comnih.gov The regioselectivity of alkylation can sometimes be an issue in unsymmetrically substituted imidazoles, but for this compound, alkylation occurs at the N1 position. Studies on related imidazoles show that factors like the choice of base and solvent can influence the outcome. nih.gov For example, N-alkylation of various imidazole derivatives has been carried out to produce compounds with specific biological activities. nih.gov

N-Arylation introduces an aryl group onto the imidazole nitrogen. This can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.gov Copper-catalyzed N-arylation of imidazoles with aryl iodides can proceed in the presence of a base like potassium phosphate. nih.gov More recently, methods using diaryliodonium salts have been developed for the domino N,C-diarylation of imidazoles, providing a route to polyaryl imidazolium (B1220033) salts. rsc.org Efficient catalytic systems for the N-arylation of imidazoles in water have also been reported, highlighting a move towards more environmentally benign synthetic methods. nih.gov The reaction of imidazoles with activated halo-aromatics, such as 1-halogeno-2,4-dinitrobenzenes, can also lead to N-arylation. rsc.org

Table 2: Examples of N-Alkylation and N-Arylation Reactions of Imidazoles

Reaction TypeReagentCatalystProduct
N-AlkylationAlkyl Halide/SulfonateBase (e.g., NaH, K₂CO₃)1-Alkyl-imidazole youtube.comnih.gov
N-ArylationAryl IodideCuI / K₃PO₄1-Aryl-imidazole nih.gov
N-ArylationAryl BromidePalladium Catalyst / Ligand1-Aryl-imidazole nih.gov
N-ArylationDiaryliodonium SaltCopper CatalystPolyaryl Imidazolium Salt rsc.org
Nucleophilic Aromatic Substitution1-Halogeno-2,4-dinitrobenzeneN/A (or base catalysis)1-(2,4-Dinitrophenyl)imidazole rsc.org

The methyl groups at the C2 and C4 positions of the imidazole ring can also be functionalized, although this often requires harsher conditions or specific activation strategies compared to reactions at the iodine or nitrogen positions. The direct functionalization of C-H bonds adjacent to azole rings is a topic of ongoing research. thieme-connect.de

One common strategy involves deprotonation of the methyl group using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion. researchgate.net This nucleophilic intermediate can then be trapped with an electrophile, such as an alkyl halide (e.g., iodomethane (B122720) or n-propyl iodide), to form a new carbon-carbon bond, effectively elongating the alkyl side chain. researchgate.net

Alternatively, transition-metal-catalyzed C-H activation provides a more modern and atom-economical approach. thieme-connect.de Palladium catalysts have been used for the oxidative functionalization of alkyl groups adjacent to an azole ring. thieme-connect.de For instance, the benzylic position of 2-benzylbenzazoles has been functionalized through palladium-catalyzed reactions. thieme-connect.de While direct application to this compound is not widely documented, these methodologies suggest potential pathways for the selective functionalization of its methyl groups. Studies on imidazolium-based ionic liquids have also explored how modifications to the alkyl side chains, such as adding hydroxyl groups, can alter the molecule's physical properties. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of this compound. Through a combination of one-dimensional and advanced two-dimensional techniques, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Methyl Protons (C2-CH₃ and C4-CH₃): Two sharp singlets are anticipated for the two methyl groups attached to the imidazole ring. Due to the asymmetry of the ring, these methyl groups are chemically non-equivalent and should resonate at slightly different chemical shifts, likely in the range of δ 2.1–2.5 ppm.

Imidazole Proton (N-H): A single, often broad, signal corresponding to the proton attached to the nitrogen atom (N-H) is expected. Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature, but typically appears significantly downfield, often in the region of δ 10–13 ppm in aprotic solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
C2-CH₃2.1 – 2.5Singlet
C4-CH₃2.1 – 2.5Singlet
NH10 – 13Broad Singlet

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms. The substitution of a hydrogen atom with a heavy iodine atom at the C5 position has a significant influence on its chemical shift.

C5 (Iodo-substituted Carbon): The most characteristic signal in the spectrum is that of the carbon atom directly bonded to the iodine. This C-I carbon experiences a strong shielding effect, causing its resonance to appear significantly upfield compared to other aromatic carbons. Studies on iodo-substituted imidazoles suggest this signal would be found in the range of δ 80–95 ppm. researchgate.net

C2 and C4 (Ring Carbons): The two other sp²-hybridized carbons of the imidazole ring, C2 and C4, are expected to resonate downfield. The C2 carbon, situated between two nitrogen atoms, typically appears around δ 145-150 ppm. The C4 carbon, bonded to a methyl group, would likely be found in the δ 135-140 ppm range.

Methyl Carbons: The two methyl carbons (2-CH₃ and 4-CH₃) will appear as distinct signals in the upfield region of the spectrum, typically between δ 10–15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2-CH₃10 – 15
C4-CH₃10 – 15
C580 – 95
C4135 – 140
C2145 – 150

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the imidazole ring. mdpi.com As the two nitrogen atoms in this compound are non-equivalent, two separate ¹⁵N signals are expected.

N1 (Pyrrole-type): The protonated nitrogen (N1) is sp³-like and is referred to as a "pyrrole-type" nitrogen. Its chemical shift is expected to be in the range of -170 to -200 ppm (relative to nitromethane).

N3 (Pyridine-type): The unprotonated, sp²-hybridized nitrogen (N3) is referred to as a "pyridine-type" nitrogen. It is more deshielded and is expected to resonate in the region of -100 to -130 ppm. nih.govacs.org

The precise chemical shifts can be influenced by solvent effects and hydrogen bonding. acs.org Due to rapid proton exchange (tautomerism) between N1 and N3, the signals could potentially appear broadened or as an averaged signal depending on the conditions and the NMR timescale.

Two-dimensional (2D) NMR experiments are indispensable for the definitive structural assignment of this compound, confirming the specific isomeric arrangement. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show clear correlations between the protons of each methyl group and their respective carbon signals, confirming their assignments. researchgate.netbeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons over two or three bonds. nih.gov Key expected correlations for the 5-iodo isomer would include:

Protons of the C2-methyl group correlating to the C2 and N3-C4 carbons.

Protons of the C4-methyl group correlating to the C4, N3-C4, and C5 carbons.

The N-H proton correlating to the C2, C5, and C4 carbons. These long-range correlations create an unambiguous map of the molecular framework, distinguishing it from other possible isomers like 4-Iodo-2,5-dimethyl-1H-imidazole. ipb.ptresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of this compound (C₅H₇IN₂) is calculated to be 221.9654 Da. uni.lu

In high-resolution mass spectrometry (HRMS), the compound would show a protonated molecular ion peak, [M+H]⁺, at m/z 222.9727. uni.lu Under electron ionization (EI), the molecular ion peak [M]⁺• at m/z 222 would be observed. The fragmentation pattern is expected to be characterized by several key losses:

Loss of Iodine: The C-I bond is relatively weak, and a prominent fragment corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 95 is expected.

Loss of a Methyl Radical: Fragmentation via the loss of a methyl group ([M-CH₃]⁺) would result in an ion at m/z 207.

Iodine Cation: A peak at m/z 127, corresponding to the iodine cation [I]⁺, may also be observed, though its intensity can be low. docbrown.info

Ring Fragmentation: Cleavage of the imidazole ring itself can lead to smaller fragments.

The fragmentation pattern provides a fingerprint that helps confirm the elemental composition and aspects of the molecular structure. sci-hub.stresearchgate.netaip.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups and bond vibrations within the molecule. numberanalytics.com These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. photothermal.commt.com

Key expected vibrational modes for this compound include:

N-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 2800 cm⁻¹ is characteristic of the N-H stretching vibration, which is typically broadened due to hydrogen bonding.

C-H Stretches: Aliphatic C-H stretching vibrations from the two methyl groups are expected in the 3000–2900 cm⁻¹ region.

C=N and C=C Ring Stretches: Vibrations corresponding to the stretching of the double bonds within the imidazole ring typically appear in the 1600–1450 cm⁻¹ region.

C-H and N-H Bending: In-plane bending vibrations for C-H and N-H bonds, along with symmetric and asymmetric deformations of the methyl groups, occur in the 1470–1250 cm⁻¹ range.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected at a low frequency, typically in the 600–500 cm⁻¹ range. This band may be weak in the IR spectrum but is often more easily observed in the Raman spectrum. spectroscopyonline.com

Table 3: Predicted Principal Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch3200 – 2800IR
C-H Stretch (aliphatic)3000 – 2900IR, Raman
C=N / C=C Ring Stretch1600 – 1450IR, Raman
CH₃ Bending / Deformation1470 – 1350IR
C-I Stretch600 – 500Raman, IR

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals that to date, no experimental single-crystal X-ray diffraction data for this compound has been deposited or published. Consequently, a detailed analysis of its solid-state structure, including specific unit cell dimensions, space group, and intermolecular interactions based on experimental crystallographic data, cannot be provided at this time.

While crystallographic data for related iodo-imidazole compounds exist, such as for a complex of 4,5-diiodoimidazole with lithium chloride, this information cannot be directly extrapolated to define the precise crystal structure of this compound due to differences in substitution patterns and molecular packing. orgsyn.org The determination of the exact solid-state architecture of this compound would necessitate the growth of single crystals suitable for X-ray diffraction analysis and subsequent experimental structure determination.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide deep insights into the structure, bonding, and reactivity of this compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical behavior. DFT calculations are instrumental in elucidating key aspects of the electronic landscape of substituted imidazoles.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For instance, a study on highly substituted imidazoles demonstrated that the energy gap can be used to evaluate the efficiency of chemical reaction processes and the ease of molecular excitation. niscpr.res.in In a comprehensive investigation of imidazole derivatives, frontier molecular orbital computations provided insights into the molecule's stability, chemical reactivity, and charge transfer. tandfonline.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (nucleophilic) and blue representing areas of low electron density (electrophilic). In a study on an imidazole derivative, the MEP mapped to electron density surfaces successfully identified potential reactive sites. tandfonline.com

A theoretical analysis of the OH-initiated atmospheric oxidation of imidazole highlights the importance of understanding reactive sites. rsc.org The study showed that oxidation is preferentially initiated via electrophilic addition to a specific carbon atom (C5). rsc.org Such insights are critical for predicting the metabolic fate or degradation pathways of imidazole-containing compounds.

Predictive Spectroscopic Data (NMR, IR)

DFT calculations can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are vital for molecular characterization.

NMR Spectroscopy: Theoretical prediction of NMR chemical shifts is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used for this purpose. Studies on various imidazole derivatives have shown a good correlation between experimental and theoretically calculated 1H and 13C NMR spectra. tandfonline.comresearchgate.net For example, in a study of 2-phenyl substituted imidazoles, DFT calculations were used to estimate nuclear shielding and the corresponding NMR shifts, which helped in the analysis of experimental 13C CP-MAS NMR spectra. mdpi.com

IR Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies are often scaled to better match experimental data. This predictive capability aids in the assignment of vibrational modes and the interpretation of experimental IR and Raman spectra. For instance, the FT-IR and FT-Raman spectra of 4-(4-Fluoro-phenyl)-1H-imidazole were analyzed with the aid of DFT calculations, which helped in the detailed interpretation of the vibrational spectra. researchgate.net

Below is an example of how predicted spectroscopic data for a related imidazole derivative can be presented.

Spectroscopic Data TypePredicted Value (Example)Experimental Value (Example)Reference Compound
13C NMR (ppm)145.2 (C=N)146.1 (C=N)4-(4-Chlorophenyl)-1H-imidazole
1H NMR (ppm)7.8 (N-H)7.9 (N-H)4-(4-Chlorophenyl)-1H-imidazole
IR Frequency (cm-1)3125 (N-H stretch)3130 (N-H stretch)4-(4-Fluoro-phenyl)-1H-imidazole

Note: The data in this table is illustrative and based on studies of related compounds. researchgate.netahievran.edu.tr It does not represent actual data for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is an invaluable tool for exploring reaction mechanisms and identifying the transition states of chemical reactions. This allows for the prediction of reaction pathways and the calculation of activation energies. A theoretical study on the photochemical rearrangement of methyl-substituted imidazoles used CASSCF and MP2-CAS methods to determine the mechanisms of two different reaction pathways. nih.gov The study suggested that conical intersections play a crucial role in these photorearrangements. nih.gov

In another study on the atmospheric oxidation of imidazole, an automated approach was used to investigate the reaction mechanism and kinetics of its reaction with OH radicals. rsc.org This highlights the capability of computational methods to unravel complex, branched reaction mechanisms and predict product distributions. rsc.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can offer insights into the conformational dynamics, solvation effects, and interactions of this compound with its environment.

MD simulations have been used to study the stability of protein-ligand complexes involving imidazole derivatives. tandfonline.comnih.gov For example, a 100 ns molecular dynamics simulation confirmed the stability of a complex formed between an imidazole derivative and the COVID-19 protein. tandfonline.com In another study, MD simulations were used to investigate the stability and conformational changes of protein-ligand complexes with novel imidazole derivatives as COX-2 inhibitors. nih.gov

Furthermore, MD simulations can be employed to understand the behavior of imidazole derivatives in different environments. For instance, simulations of imidazole in poly(vinylphosphonic acid)-imidazole composites have been used to investigate the molecular motions of imidazole and their influence on proton conductivity. oup.com These simulations showed that the intercalation of imidazole reduces its translational motion. oup.com

Theoretical Studies of Reactivity

Theoretical studies of reactivity aim to quantify and predict the chemical behavior of a molecule. This can be achieved through various computational approaches that go beyond simple electronic structure analysis.

Fukui Functions: Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. A study on the reactivity of mono-substituted imidazole ligands calculated Fukui functions to determine that both imidazole derivatives and their anions are suitable nucleophilic sites in the gas phase. researchgate.net The study also predicted the order of reactivity for electrophilic attack based on the position of the substituent. researchgate.net

Isodesmic Reactions: The heat of formation of a molecule is a key thermodynamic property that can be calculated using isodesmic reactions. In a study of highly substituted imidazoles, heats of formation were calculated using the B3LYP functional with the 6-31G basis set by designing isodesmic reaction conditions. niscpr.res.in The study found a general trend that as substitution increases, the heat of formation also increases. niscpr.res.in

The following table provides an example of calculated reactivity descriptors for a series of substituted imidazoles.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Heat of Formation (kJ/mol)
1,2,4,5-tetraphenyl-1H-imidazole-5.54-1.983.56131.28
2-(4-chlorophenyl)-1-benzyl-4,5-diphenyl-1H-imidazole-5.78-1.893.8985.82

Note: This data is taken from a study on highly substituted imidazoles and is for illustrative purposes. niscpr.res.in

Applications of this compound in Advanced Chemical Research

The synthetically versatile heterocyclic compound, this compound, has emerged as a significant building block in various domains of advanced chemical research. Its unique structural features, including the presence of a modifiable iodo group, two methyl substituents, and the imidazole core, render it a valuable precursor and ligand in supramolecular chemistry, catalysis, and materials science. This article explores the multifaceted applications of this compound, focusing on its role in supramolecular chemistry and self-assembly, as well as in catalysis and ligand design.

Structural Elucidation

Comprehensive structural elucidation data, such as single-crystal X-ray diffraction, for 5-Iodo-2,4-dimethyl-1H-imidazole is not available in the reviewed literature. Such studies would be invaluable for confirming the exact connectivity and providing precise bond lengths and angles, which are fundamental to understanding the molecule's properties and reactivity.

Applications in Chemical Synthesis

Direct Iodination Strategies

Direct iodination of the pre-formed 2,4-dimethyl-1H-imidazole ring is a common and straightforward approach to introduce an iodine atom. This typically involves electrophilic aromatic substitution, where the electron-rich imidazole (B134444) ring reacts with an electrophilic iodine source.

Electrophilic Aromatic Substitution Approaches

The imidazole ring is susceptible to electrophilic attack, and direct halogenation is a well-established method for its functionalization. uobabylon.edu.iq The regioselectivity of the iodination is influenced by the directing effects of the nitrogen atoms and any existing substituents on the ring. For 2,4-dimethyl-1H-imidazole, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to the preferential formation of the 5-iodo derivative.

Various reagents and conditions have been developed for the electrophilic iodination of aromatic and heteroaromatic compounds, which can be adapted for the synthesis of this compound. These methods often employ an iodine source in combination with an activating agent or an oxidant to generate a more potent electrophilic iodine species (I+).

Regioselective Iodination Protocols

Achieving high regioselectivity is crucial in the synthesis of specifically substituted imidazoles. Several protocols have been developed to selectively introduce iodine at the desired position of the imidazole ring.

N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of a variety of organic compounds, including electron-rich aromatic and heterocyclic systems. organic-chemistry.org It is often used in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid, which enhances the electrophilicity of the iodine. psu.edu This system allows for the regioselective iodination of activated aromatic compounds under mild conditions and with short reaction times. psu.edu For instance, various methoxy- and methyl-substituted aromatic compounds have been successfully iodinated using NIS and catalytic trifluoroacetic acid with excellent yields. psu.edu The reaction is typically para-directed, but ortho-iodination can occur if the para-position is blocked. psu.edu

The use of NIS for the iodination of imidazoles can be highly effective. The reaction of imidazoles with NIS can lead to mono- or di-iodinated products depending on the reaction conditions and the stoichiometry of the reagents. youtube.com In some cases, the reaction can be highly regioselective, yielding a single major product in high yield. youtube.com

Table 1: Examples of Iodination using NIS

SubstrateReagent SystemProductYieldReference
Activated Aromatic CompoundsNIS, cat. CF3COOHIodoarenesHigh psu.edu
ImidazoleNISMono-iodinated imidazoleHigh youtube.com

This table is for illustrative purposes and specific conditions for 2,4-dimethyl-1H-imidazole may vary.

Elemental iodine (I₂) is a readily available and cost-effective iodinating agent. thieme-connect.com However, its reactivity is often insufficient for direct iodination of many aromatic compounds. Therefore, it is typically used with an activating agent or an oxidant. thieme-connect.com Oxidative iodination methods are considered environmentally friendly as they can achieve higher atom economy. sciencemadness.org

Several systems have been developed for the iodination of aromatic compounds using elemental iodine:

Iodine in the presence of an oxidizing agent: Oxidants like hydrogen peroxide, ceric ammonium (B1175870) nitrate (B79036) (CAN), or potassium persulfate can be used to generate a more electrophilic iodine species in situ. sciencemadness.orgresearchgate.netnih.gov For example, a combination of iodine and CAN has been shown to be an efficient catalytic system for the regioselective iodination of a series of activated aromatic compounds in excellent yields. researchgate.net

Iodine in the presence of a base: In alkaline conditions, iodine can be used for the iodination of imidazoles. uobabylon.edu.iq For example, the iodination of imidazole with iodine in an alkaline medium can lead to the formation of 2,4,5-triiodoimidazole. uobabylon.edu.iq

Iodine in the presence of a Lewis or Brønsted acid: Acids can polarize the iodine molecule, increasing its electrophilicity. sciencemadness.org

Iodine with silver salts: Silver salts like Ag₂SO₄ can be used to activate iodine for the regioselective iodination of chlorinated aromatic compounds. uky.edu

A procedure for the synthesis of 4,5-diiodo-1H-imidazole involves the use of potassium iodide and iodine in an aqueous sodium hydroxide (B78521) solution, followed by acidification. orgsyn.org This highlights the utility of elemental iodine in the synthesis of iodinated imidazoles.

Table 2: Examples of Iodination using Elemental Iodine

SubstrateReagent SystemProductYieldReference
Activated Aromatic CompoundsI₂/CANIodoarenesExcellent researchgate.net
ImidazoleI₂, alkaline condition2,4,5-Triiodoimidazole- uobabylon.edu.iq
ImidazoleKI, I₂, NaOH, then HCl4,5-Diiodo-1H-imidazole- orgsyn.org

This table is for illustrative purposes and specific conditions for 2,4-dimethyl-1H-imidazole may vary.

In recent years, there has been a growing interest in the development of organocatalytic and metal-free iodination methods as they offer more environmentally benign alternatives to metal-catalyzed reactions. thieme-connect.comrsc.org

Several organocatalytic systems have been reported for the iodination of aromatic compounds. For instance, an imidazole-based zwitterionic-type molten salt has been shown to catalyze the regioselective iodination of imidazo[1,2-a]pyridines and other imidazoheterocycles with molecular iodine in water at room temperature. thieme-connect.com This method is applicable to 1-methyl-1H-imidazole, yielding the iodinated product in good yield. thieme-connect.com

Thiourea catalysts have also been employed for the organocatalytic iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.orguni-giessen.de This protocol is applicable to a range of aromatic substrates, including imidazoles, and generally provides high yields of regioselective products. organic-chemistry.org

Furthermore, metal-free methods for the iodination of imidazo[1,2-α]pyridines have been developed using ultrasound acceleration in the presence of a green alcohol solvent. nih.govacs.org These methods often utilize an oxidant like tert-butyl hydroperoxide (TBHP) in combination with an iodine source. nih.govacs.org

Iodine-Mediated Cyclization Reactions for Imidazole Formation

An alternative to the direct iodination of a pre-formed imidazole ring is the construction of the iodinated imidazole ring itself through a cyclization reaction involving an iodine-containing reactant or an in-situ iodination step.

Iodine-mediated cyclization reactions have emerged as a powerful tool for the synthesis of various heterocyclic compounds, including imidazoles. nih.govacs.orgconsensus.app These reactions often proceed under mild, metal-free conditions and can provide access to a diverse range of substituted imidazoles. nih.govacs.orgconsensus.app

For example, a novel approach for the synthesis of diverse substituted imidazoles involves an iodine-promoted cyclization reaction with a broad substrate scope, achieving moderate to very good yields. nih.govacs.org In this methodology, iodine can act as both an iodinating and an oxidizing agent. acs.org

Another example is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to synthesize 2,5-disubstituted imidazole-4-carboxylic derivatives. acs.orgnih.govorganic-chemistry.org Mechanistic studies suggest that this reaction proceeds through the sequential removal of two nitrogen atoms from TMSN₃. acs.orgnih.gov

Furthermore, an iodine/DMSO-catalyzed sequential one-pot approach has been developed for the synthesis of 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones and aldehydes. rsc.org This method involves a plausible mechanism of consecutive iodination, oxidation, and cyclization. rsc.org

Multi-component Reactions for Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This approach offers significant advantages, including high atom economy, reduced reaction times, and simplified purification processes. sioc-journal.cn

The synthesis of substituted imidazoles has greatly benefited from the development of various MCRs. A common and versatile method is the one-pot condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and a nitrogen source, typically ammonium acetate (B1210297). isca.menih.gov This four-component reaction allows for the construction of highly substituted imidazoles with diverse functionalities. isca.metandfonline.com

Several catalysts have been employed to promote these reactions, including:

p-Toluene sulfonic acid (PTSA): An inexpensive and non-toxic catalyst that provides good yields of tri- and tetra-substituted imidazoles under mild conditions. isca.me

Lewis acids: Erbium triflate has been shown to be an effective catalyst for the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines, achieving high yields in relatively short reaction times. organic-chemistry.org

Iodine: Molecular iodine can act as a catalyst in the synthesis of 1,2,4,5-tetraarylimidazoles, where it facilitates the in situ transformation of benzoin (B196080) to benzil, which then condenses to form the imidazole ring. rasayanjournal.co.in

The choice of solvent can also influence the reaction outcome, with ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) being commonly used. isca.mersc.org However, some protocols have been developed to proceed under solvent-free conditions, further enhancing their green credentials. isca.me

Table 1: Examples of Multi-component Reactions for Substituted Imidazoles
ReactantsCatalystSolventProductReference
Benzil, Aromatic Aldehyde, Ammonium Acetatep-Toluene sulfonic acidEthanolTri-substituted imidazole isca.me
α-Azido chalcones, Aryl aldehydes, AnilinesErbium triflateAcetonitrileHighly substituted imidazole organic-chemistry.org
Benzoin, Aromatic aldehyde, Amine, Ammonium acetateMolecular iodineNot specified1,2,4,5-Tetraarylimidazole rasayanjournal.co.in
2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetateNoneSolvent-free1,2,4-Trisubstituted 1H-imidazole organic-chemistry.org

Specific Synthetic Routes to this compound

While multi-component reactions provide general access to substituted imidazoles, the synthesis of a specific isomer like this compound often requires more tailored approaches. This involves the careful selection of starting materials and reaction conditions to control the regioselectivity of the substitutions.

The formation of the imidazole ring is a critical step, and its efficiency can be significantly influenced by various reaction parameters. Optimization studies often involve screening different catalysts, solvents, temperatures, and reaction times to maximize the yield of the desired product. derpharmachemica.com

For instance, in the synthesis of a phenyl imidazole propionate (B1217596) derivative, a Design of Experiments (DOE) approach was used to improve the yield of the imidazole ring formation from 35% to 87%. derpharmachemica.com The study identified the quantity of ammonium acetate and the reaction temperature as the most significant factors. derpharmachemica.com Similarly, the synthesis of 2,4(5)-disubstituted imidazoles was improved by optimizing the oxidation of a methyl ketone to a glyoxal, followed by condensation with an aldehyde and ammonium acetate. researchgate.net

The choice of catalyst is also crucial. While traditional methods might use strong acids or bases, milder and more selective catalysts are continuously being explored. For example, a Cs2CO3-promoted annulation of amidoximes with terminal alkynes in DMSO has been developed for the synthesis of 2,4-disubstituted imidazoles under transition-metal-free conditions. researchgate.net

The introduction of methyl groups and an iodine atom at specific positions on the imidazole ring requires regioselective synthetic strategies.

Introduction of Methyl Groups: Methyl groups can be introduced by using appropriately substituted starting materials. For example, to synthesize a 2,4-dimethylimidazole (B189465) core, one could potentially use a diketone with methyl groups, such as 2,3-butanedione, in a reaction with an aldehyde and a nitrogen source. Alternatively, a starting material already containing a methyl-substituted imidazole ring could be further functionalized.

Introduction of the Iodine Atom: Iodination of the imidazole ring is a key step. The regioselectivity of iodination is influenced by the existing substituents and the reaction conditions.

Iodination of Pre-substituted Imidazoles: It is often more practical to introduce the iodine atom onto an already substituted imidazole. For the synthesis of this compound, one would start with 2,4-dimethyl-1H-imidazole and then perform a regioselective iodination. The electronic properties of the methyl groups at positions 2 and 4 would direct the electrophilic iodine to the C5 position.

A plausible, though not explicitly detailed in the provided search results, synthetic route for this compound would involve the initial synthesis of 2,4-dimethyl-1H-imidazole, followed by a selective iodination step at the 5-position.

Green Chemistry Approaches in Iodinated Imidazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of iodinated imidazoles.

Key green chemistry strategies include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org Iodine-catalyzed synthesis of substituted imidazoles has been successfully carried out in water, providing an environmentally benign alternative to organic solvents. acs.orgnih.gov

Catalysis: The use of catalysts, especially those that are non-toxic and recyclable, is a cornerstone of green chemistry. Molecular iodine is an attractive catalyst as it is inexpensive, less toxic than many metal catalysts, and can be used in catalytic amounts. rasayanjournal.co.inacs.org

Atom Economy: Multi-component reactions are inherently atom-economical as they incorporate most of the atoms from the reactants into the final product, minimizing waste. sioc-journal.cn

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with microwave assistance, can significantly reduce the environmental impact by eliminating solvent waste and often leading to shorter reaction times and higher yields. rasayanjournal.co.inisca.me For example, a solvent-less microwave-assisted synthesis of 4,5-disubstituted imidazoles has been reported. isca.me

Use of Natural Catalysts: Innovative approaches have explored the use of fruit juices, such as those from Citrus limon and Vitis vinifera, as catalysts for the one-pot, three-component synthesis of substituted imidazoles without any solvent. researchgate.net

Table 2: Green Chemistry Approaches in Imidazole Synthesis
Green ApproachSpecific MethodReactantsCatalyst/MediumReference
Use of Green SolventIodine-catalyzed synthesis in waterBenzil/Benzoin, AminesIodine / Water nih.gov
Solvent-Free SynthesisMicrowave-assisted reaction1,2-Diketones, Urotropine, Ammonium acetateMicrowave / Solvent-free isca.me
Natural CatalystFruit juice mediated synthesisAldehyde, Methyl acetoacetate, Ammonium acetateFruit juice / Solvent-free researchgate.net
Metal-Free CatalysisIodine/DMSO system for oxidationInternal alkynes, Aldehyde, Ammonium acetateIodine / DMSO rsc.org

Future Directions and Emerging Research Avenues

Development of Novel Regioselective Synthetic Methods

The synthesis of polysubstituted imidazoles often presents a significant challenge in controlling regioselectivity. For 5-Iodo-2,4-dimethyl-1H-imidazole, future research will likely concentrate on developing synthetic routes that offer precise control over the substitution pattern, avoiding the formation of isomeric mixtures.

One promising avenue is the refinement of N-alkylation strategies for precursors like 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org Research has shown that the choice of alkylating agent and reaction conditions can dictate the position of substitution, allowing for the divergent synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. acs.org Future work could adapt these principles to a 2,4-dimethyl-1H-imidazole core, aiming to install the iodo group with high regiocontrol.

Another key area is the exploration of metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki coupling have been successfully used to introduce aryl groups at the iodo-position of imidazole (B134444) rings. acs.org Further investigation could focus on developing milder and more efficient catalytic systems specifically optimized for the 2,4-dimethyl-1H-imidazole scaffold. This would enable the creation of a diverse library of C5-functionalized derivatives. An optimized route for a related iodo-imidazole intermediate has been developed, highlighting the importance of understanding reaction parameters for key cyclization steps to build the imidazole ring. acs.org

Synthetic Strategy Description Potential for this compound Key Research Focus
Regiocontrolled N-alkylation Utilizing specific directing groups and reaction conditions to control the site of N-alkylation on an imidazole precursor. acs.orgEnables selective synthesis of either the 1,2,4,5- or 1,2,3,4-substituted isomers, preventing product mixtures.Adapting known protocols to the 2,4-dimethyl imidazole core; screening of directing groups and alkylating agents.
Metal-Catalyzed Cross-Coupling Employing catalysts (e.g., Palladium) to form new carbon-carbon or carbon-heteroatom bonds at the C5-iodo position. acs.orgAllows for the introduction of a wide range of functional groups (aryl, alkyl, etc.) to build molecular complexity.Optimization of catalysts (e.g., Pd, Cu) and ligands for high-yield coupling on the sterically hindered imidazole.
Denitrogenative Transformation Synthesis via acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comOffers a novel disconnection approach to constructing the imidazole ring with specific substituents.Investigating the substrate scope and reaction mechanism for precursors leading to the 2,4-dimethyl substitution pattern.

Exploration of Sustainable Synthesis Approaches

In line with the growing emphasis on green chemistry, future synthetic methods for this compound and its derivatives must prioritize sustainability. This involves reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

A significant area of research is the use of molecular iodine as an environmentally benign catalyst. acs.org Iodine has demonstrated efficacy in catalyzing the synthesis of substituted imidazoles through multicomponent reactions, often under solvent-free conditions or in green solvents like water. acs.orggaylordchemical.comresearchgate.net These methods are cost-effective, atom-economic, and reduce the reliance on toxic transition-metal catalysts. acs.org Future work could focus on adapting these iodine-catalyzed, one-pot procedures for the synthesis of this compound from simple precursors. scispace.com

The development of syntheses in environmentally friendly media is another critical goal. Water-mediated reactions and solvent-free protocols, such as grinding techniques, have been successfully applied to the synthesis of other imidazole derivatives. acs.orgsciensage.info These approaches not only minimize the use of volatile organic compounds but can also simplify product purification. nih.gov Research into applying microwave-assisted synthesis in aqueous media could also provide rapid and efficient routes. nih.gov

Green Chemistry Principle Application in Imidazole Synthesis Future Research Direction
Benign Catalysts Use of molecular iodine as a low-toxicity, recyclable catalyst for one-pot multicomponent reactions. acs.orguomphysics.netOptimizing iodine-catalyzed protocols for the specific synthesis of this compound.
Green Solvents Employing water as a reaction medium or utilizing solvent-free conditions (e.g., grinding). acs.orggaylordchemical.comInvestigating the feasibility of aqueous or solvent-free synthesis and purification of the target compound.
Atom Economy Designing multicomponent reactions where the majority of atoms from the reactants are incorporated into the final product. scispace.comresearchgate.netDeveloping a one-pot, multicomponent synthesis of this compound from simple starting materials.
Energy Efficiency Utilizing microwave irradiation to accelerate reaction times and reduce energy consumption. nih.govExploring microwave-assisted protocols to enhance the efficiency of synthetic steps.

Advanced Applications in Materials and Sensing Technologies

The unique electronic properties and functional handles of this compound make it a compelling candidate for applications in materials science and chemical sensing. The iodine atom serves as a versatile point for modification, while the imidazole core is a well-known component in functional materials. rsc.org

One emerging application is in the development of novel N-heterocyclic carbene (NHC) ligands. unibo.it NHCs are pivotal in organometallic chemistry and catalysis. This compound could serve as a precursor to NHCs with specific steric and electronic properties, which could then be used to create catalysts for a variety of organic transformations. The iodine atom could be substituted either before or after NHC formation, allowing for the synthesis of a diverse library of ligands.

Furthermore, imidazole derivatives are known to exhibit interesting photophysical properties, making them suitable for use in fluorescent sensors and optical materials. acs.orgrsc.org Research could be directed towards synthesizing polymers or supramolecular assemblies incorporating the this compound unit. The heavy iodine atom could potentially induce phosphorescence through the heavy-atom effect, opening up applications in areas like organic light-emitting diodes (OLEDs) or bio-imaging. A related compound, 5-iodo-1-methyl-1H-imidazole, has been noted for its use in developing new materials like sensors or catalysts. lookchem.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool for accelerating research and development. For this compound, this integrated approach can provide deep insights into its reactivity, properties, and potential applications.

Density Functional Theory (DFT) has become an influential technique for evaluating the structural and spectral properties of organic compounds. nih.gov Computational studies can be employed to predict the most stable tautomeric and conformational forms of this compound, calculate its molecular electrostatic potential (MEP) to identify reactive sites, and analyze its frontier molecular orbitals (HOMO-LUMO) to understand its electronic behavior. researchgate.nettandfonline.com This information can guide the design of regioselective synthetic strategies and predict the outcomes of chemical reactions. unibo.it

For instance, DFT calculations can help elucidate reaction mechanisms, such as the role of iodine as a Lewis acid catalyst in cyclization reactions. researchgate.net By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors controlling yield and selectivity, allowing for more rational optimization of experimental conditions. tandfonline.com This integrated approach has been successfully used to study other complex imidazole syntheses and their potential applications. researchgate.net

Computational Method Application Insight for this compound
Density Functional Theory (DFT) Calculation of geometric parameters, vibrational frequencies, and electronic properties. researchgate.nettandfonline.comPrediction of the most stable structure, IR/NMR spectra, and reactivity.
Molecular Electrostatic Potential (MEP) Mapping of electron density to identify electrophilic and nucleophilic sites. sciensage.infouomphysics.netGuiding the design of regioselective reactions by highlighting the most reactive atoms.
Frontier Molecular Orbital (FMO) Analysis Analysis of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. tandfonline.comUnderstanding charge transfer characteristics and predicting electronic transitions relevant to optical properties.
Reaction Mechanism Modeling Simulation of reaction pathways, intermediates, and transition states. unibo.itElucidating the mechanism of synthetic routes and identifying rate-determining steps for process optimization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-Iodo-2,4-dimethyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via iodination of 2,4-dimethyl-1H-imidazole using iodine and an oxidizing agent (e.g., HIO₃) in acetic acid. Temperature control (60–80°C) and stoichiometric ratios are critical for regioselective iodination at the 5-position. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
  • Data Analysis : Variations in solvent polarity (e.g., DMF vs. acetic acid) and catalyst choice (e.g., transition-metal-free vs. Cu-mediated) impact reaction efficiency. For example, base-promoted cyclization under N₂ atmosphere reduces side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Characterization Tools :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., iodinated C5 vs. methyl groups at C2/C4) .
  • Elemental Analysis : Validate empirical formula (C₅H₇IN₂) with ≤0.3% deviation .
  • HPLC : Purity >98% confirmed using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the key stability considerations for handling and storing this compound?

  • Stability Profile : Light-sensitive due to the C–I bond; store in amber vials at –20°C under inert gas. Degradation products (e.g., deiodinated imidazole) identified via TLC monitoring .
  • Solubility : Soluble in DMSO, DMF; limited solubility in water requires sonication for biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Troubleshooting Strategy :

  • Tautomerism Check : Imidazole tautomerism (1H vs. 3H forms) may cause peak splitting. Use variable-temperature NMR to observe dynamic equilibria .
  • Byproduct Identification : LC-MS to detect iodinated byproducts (e.g., di-iodo derivatives) from over-reaction .

Q. What advanced computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Theoretical Approaches :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura coupling using Gaussian09 (B3LYP/6-31G* basis set). Focus on C–I bond dissociation energy (~45 kcal/mol) .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina; compare with experimental IC₅₀ values .

Q. How to optimize regioselective functionalization of this compound for drug discovery?

  • Experimental Design :

  • Protection/Deprotection : Use Boc groups to block N1 during Pd-catalyzed coupling at C5. Monitor regioselectivity via in situ IR .
  • Factorial Design : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent (THF vs. toluene) to maximize yield (≥85%) .

Q. What strategies mitigate challenges in scaling up synthesis (e.g., exothermicity, purification)?

  • Process Chemistry :

  • Flow Reactors : Continuous flow systems reduce thermal degradation risks. Validate with PAT tools (e.g., inline FTIR) .
  • Green Chemistry : Replace iodination agents (e.g., KI/I₂ in ethanol-water) to minimize waste .

Methodological Notes

  • Data Validation : Cross-reference experimental melting points (e.g., 183°C for analogs ) with computational predictions to detect impurities.
  • Contradiction Resolution : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.